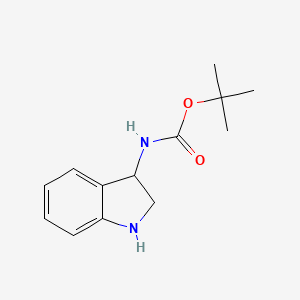

tert-Butyl indolin-3-ylcarbamate

説明

Significance of Indoline (B122111) Ring Systems in Modern Organic Synthesis

The indoline scaffold, a saturated analog of indole (B1671886), is a privileged structure found in a wide array of natural products and biologically active compounds. nih.govresearchgate.netrsc.org Its three-dimensional structure is a key feature in many alkaloids, which are nitrogen-containing organic compounds produced by a variety of organisms. rsc.org The presence of the indoline core in these natural products has spurred significant interest in its synthesis and derivatization.

In modern organic synthesis, the indoline ring system serves as a crucial building block for creating complex molecular frameworks. nih.gov Its applications span the synthesis of various natural products and their analogs, which are often investigated for their potential pharmacological activities. nih.govrsc.org The development of novel synthetic methodologies to construct and functionalize the indoline skeleton remains an active area of research, with strategies including intramolecular cyclizations and dearomatization reactions. nih.gov The versatility of the indoline scaffold makes it a valuable target for chemists aiming to construct libraries of compounds for drug discovery and development. researchgate.net

Role of the Carbamate (B1207046) Functional Group in Synthetic Strategies

The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, plays a multifaceted role in organic synthesis. acs.orgnih.gov One of its most prominent applications is as a protecting group for amines. chem-station.commasterorganicchemistry.com The tert-butoxycarbonyl (Boc) group, a type of carbamate, is widely used to temporarily block the reactivity of an amine functional group, allowing other chemical transformations to be carried out selectively on a molecule. masterorganicchemistry.com The Boc group is valued for its stability under a range of reaction conditions and the relative ease of its removal. masterorganicchemistry.com

Beyond its role as a protecting group, the carbamate moiety can also influence the reactivity and conformation of molecules. acs.org It can act as a directing group in metal-catalyzed reactions, guiding the reaction to a specific position on an aromatic ring. nih.gov Furthermore, carbamates are recognized as stable isosteres of amide bonds in medicinal chemistry, offering improved metabolic stability and cell permeability in peptide-based drug candidates. acs.orgnih.gov The ability of the carbamate group to participate in hydrogen bonding also contributes to its utility in the design of molecules that can interact with biological targets. acs.org

Overview of tert-Butyl indolin-3-ylcarbamate as a Key Research Subject in Organic Chemistry

This compound emerges as a significant research chemical at the intersection of indoline and carbamate chemistry. smolecule.com This compound incorporates the structurally important indoline scaffold with a Boc-protected amine at the 3-position. This specific arrangement makes it a valuable intermediate for the synthesis of more complex molecules. smolecule.com

The primary utility of this compound lies in its role as a versatile building block. smolecule.com The presence of the Boc protecting group allows for the selective modification of other parts of the indoline ring system. Subsequently, the amine at the 3-position can be deprotected to participate in further reactions, enabling the construction of a diverse range of substituted indoline derivatives. These derivatives are often explored for their potential applications in medicinal chemistry, including the development of novel therapeutic agents. smolecule.com

The synthesis of this compound itself is a subject of research, with various methods developed for its efficient preparation. smolecule.com Its chemical properties and reactivity are of interest to organic chemists for designing new synthetic routes and creating libraries of indoline-based compounds for screening in drug discovery programs.

Chemical Compound Information

| Compound Name |

| This compound |

| Indole |

| Indoline |

| tert-Butoxycarbonyl (Boc) |

Properties of this compound

| Property | Value |

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.29 g/mol |

| Appearance | Solid |

| CAS Number | 1086392-28-0 |

Direct Synthesis Approaches and Optimization Studies

Direct synthesis of indolinyl carbamates involves methods that construct the carbamate functionality on a pre-existing indoline core or form the indoline ring and carbamate group in a concerted manner. Research has focused on improving efficiency, sustainability, and cost-effectiveness by optimizing reaction conditions.

One sustainable approach involves the direct transformation of Boc-protected amines into carbamates. A novel method utilizes tert-butoxide lithium (t-BuOLi) as the sole base, avoiding the need for hazardous reagents or metal catalysts. nih.govrsc.org This strategy is applicable to a wide range of substrates and is scalable, making it suitable for larger-scale production. rsc.org Mechanistic studies suggest the reaction proceeds through an isocyanate intermediate. nih.gov

Palladium-catalyzed cross-coupling reactions also provide a direct route to N-aryl carbamates. An efficient synthesis has been developed by introducing alcohols into the reaction of aryl chlorides or triflates with sodium cyanate (B1221674). mit.eduorganic-chemistry.orgnih.gov The use of aryl triflates expands the substrate scope, allowing for the in situ generation of aryl isocyanates which are then trapped by alcohols. mit.eduorganic-chemistry.org This method is versatile, accommodating primary, secondary, and sterically hindered alcohols. organic-chemistry.org

Optimization studies are crucial for maximizing yields and purity. For instance, in the nitration of tert-butyl 1H-indole-1-carboxylate, various anhydrides and ammonium salts were screened. Trifluoroacetic anhydride with tetramethylammonium nitrate (B79036) or tetrabutylammonium (B224687) nitrate was found to be effective. nih.gov The solvent and reaction time were also optimized to achieve the best results. nih.gov

Table 1: Optimization of Direct Synthesis Conditions

| Reaction Type | Key Reagents/Catalyst | Optimized Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Carbamate formation from Boc-amine | t-BuOLi (base) | Solvent-free or minimal solvent | High | nih.govrsc.org |

| Pd-catalyzed N-arylation | Pd catalyst, ligand, NaOCN, alcohol | Aryl triflates for broader scope | Good | mit.eduorganic-chemistry.org |

| Indole Nitration | Trifluoroacetic anhydride, Tetramethylammonium nitrate | 1 mL anhydride, 1 mL solvent, 4h | Medium to High | nih.gov |

Stereoselective Synthesis Strategies for Chiral Indolinyl Carbamates

The synthesis of enantiomerically pure indolinyl carbamates is of great importance, as the biological activity of chiral molecules often depends on their absolute configuration. Stereoselective strategies focus on controlling the formation of specific enantiomers or diastereomers.

Asymmetric catalysis, using either organocatalysts or transition metal complexes with chiral ligands, is a powerful tool for synthesizing enantioenriched chiral compounds.

Organocatalysis avoids the use of metals and often relies on mimicking enzymatic reaction mechanisms. Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, are particularly effective. nih.gov Chiral guanidines and their derivatives have emerged as potent organocatalysts due to their strong basicity and ability to act as hydrogen-bond donors. rsc.org These catalysts, derived from sources like benzimidazoles and chiral amines, have been successfully used in asymmetric α-amination reactions of 1,3-dicarbonyl compounds, yielding products with good to high enantioselectivities. nih.gov

Quinine-based organocatalysts, often incorporating a squaramide moiety, are another important class. These bifunctional catalysts have been evaluated in reactions such as the Michael addition–cyclization of 2-(2-nitrovinyl)phenol with Michael donors to produce chiral benzopyran derivatives with excellent enantioselectivity (up to 99% ee). researchgate.net Similarly, primary amines derived from cinchona alkaloids can catalyze intramolecular Michael additions to afford cis-2,3-disubstituted indolines asymmetrically. researchgate.net

Table 2: Enantioselective Organocatalytic Syntheses

| Catalyst Type | Reaction | Key Features | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Bifunctional Guanidines | α-Amination of 1,3-dicarbonyls | Readily synthesized from 2-chlorobenzimidazole and chiral amines | Moderate to high | nih.gov |

| Quinine-Based Squaramide | Michael addition-cyclization | Effective in green solvents like ethyl lactate | Up to 99% | researchgate.net |

| Cinchona Alkaloid-Derived Amine | Intramolecular Michael addition | Forms cis-2,3-disubstituted indolines | Not specified | researchgate.net |

Transition metals, particularly palladium and nickel, are widely used in asymmetric synthesis due to their diverse reactivity. Palladium-catalyzed reactions are effective for constructing the indoline core. A tandem decarboxylative amination/Heck/annulation reaction of aroyloxycarbamates has been developed to produce functionalized indolines. researchgate.net The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical for reaction efficiency. researchgate.net Intramolecular aminocarbonylation of olefins bearing carbamate nucleophiles is another Pd(II)-catalyzed process that yields functionalized oxazolidinones, which are structurally related to indolinyl carbamates. nih.gov

Nickel catalysis is valuable for reactions that are challenging with palladium. Nickel-catalyzed amination of aryl carbamates provides a method for C-N bond formation. nih.gov DFT calculations have shown that the rate-determining step in this transformation is reductive elimination. nih.gov Furthermore, nickel-catalyzed cyclizations, such as the reaction of alkyne-nitriles with organoboronic acids or the cyclization of 1,7-enynes, provide efficient pathways to complex nitrogen-containing heterocycles, including precursors to indoline derivatives. rsc.orgrsc.org

When a molecule contains multiple stereocenters, controlling the relative configuration between them is known as diastereoselective control. In the synthesis of indolinyl carbamates, this is relevant when cyclization reactions create a new stereocenter in a molecule that is already chiral. For example, a Brønsted acid-assisted, Lewis acid-mediated synthesis of indolines from α-hydroxydimethylacetals and tethered amines proceeds via an interrupted Amadori/Heyns rearrangement. This reaction traps an aminoenol intermediate with Michael acceptors in an intramolecular fashion to afford derivatives with good yield and diastereoselectivity. researchgate.net The specific diastereomer formed is influenced by the catalyst and the substrate's inherent stereochemistry, which direct the approach of the reacting moieties.

Enantioselective Catalysis in Indolinyl Carbamate Synthesis

Multi-Component Reactions for Structural Diversification of Indolinyl Carbamates

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. mdpi.comnih.gov Isocyanide-based MCRs (IMCRs) are particularly powerful for generating molecular diversity and creating peptide-like structures. beilstein-journals.org These reactions can be combined with subsequent cyclization steps to produce complex, constrained cyclic peptidomimetics. beilstein-journals.org

An MCR approach allows for the rapid construction of libraries of structurally diverse indolinyl carbamates by varying the different starting components. nih.gov For instance, a novel three-component domino reaction involving enamines can lead to polyfunctionalized indoles directly. rsc.org Another strategy combines organocatalysis with MCRs to produce unique, tetrasubstituted cyclopentenyl frameworks with high stereocontrol. nih.gov This convergence of complexity and diversity generation in a single step makes MCRs an attractive strategy for the exploratory synthesis of novel indolinyl carbamate derivatives. beilstein-journals.orgnih.gov

An in-depth examination of the synthetic methodologies for producing this compound and its related derivatives reveals a variety of sophisticated chemical strategies. These approaches range from radical-mediated pathways to chemoenzymatic routes and strategic use of protecting groups, each offering unique advantages in the construction of the indoline framework.

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-(2,3-dihydro-1H-indol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-8-14-10-7-5-4-6-9(10)11/h4-7,11,14H,8H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLKLTBWOBSTJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of Tert Butyl Indolin 3 Ylcarbamate

Reactivity at the Indoline (B122111) Nitrogen and Ring System

The indoline scaffold of tert-butyl indolin-3-ylcarbamate offers multiple sites for functionalization, primarily the secondary amine at the N-1 position and the C-4, C-5, C-6, and C-7 positions of the benzene (B151609) ring.

The nitrogen of the indoline ring behaves as a typical secondary amine and is nucleophilic, readily participating in alkylation and arylation reactions. N-alkylation can be achieved using various alkylating agents, often in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity. Common methods for N-alkylation of indoles, which are applicable to indolines, include reactions with alkyl halides or the use of carbonates like dimethyl carbonate and dibenzyl carbonate in the presence of a catalytic amount of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com

N-arylation of the indoline nitrogen is a key transformation for creating complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for this purpose. organic-chemistry.org These methods allow for the coupling of the indoline nitrogen with a wide range of aryl halides (iodides, bromides, chlorides) and triflates, using a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.orgmdpi.com The choice of base, typically a non-nucleophilic one like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (B84403) (K₃PO₄), is crucial for the reaction's success. organic-chemistry.org

Functionalization of the aromatic ring of the indoline system is governed by the directing effects of the substituents. The amino group at N-1 is an activating, ortho-, para-director. However, in this compound, the C-2 and C-3 positions are already substituted. Therefore, electrophilic aromatic substitution is directed towards the C-5 and C-7 positions. The regioselectivity can be precisely controlled by introducing a directing group at the N-1 position. For instance, rhodium-catalyzed C-H activation using an N-pivaloyl directing group has been shown to achieve highly regioselective functionalization at the C-7 position of indoles. nih.gov

Transformations Involving the Carbamate (B1207046) Moiety

The tert-butoxycarbonyl (Boc) group of the carbamate moiety is primarily utilized as a protecting group for the 3-amino functionality. Its removal (deprotection) to liberate the free amine is one of the most common and critical transformations of this compound. The stability of the Boc group allows for a wide range of chemical modifications at other parts of the molecule before its cleavage.

Deprotection of the Boc group is most frequently accomplished under acidic conditions. acsgcipr.org The mechanism involves protonation of the carbonyl oxygen or the nitrogen, followed by the collapse of the intermediate to form the protonated amine, carbon dioxide, and the stable tert-butyl cation, which is typically scavenged by the solvent or a nucleophile. acsgcipr.org A variety of acidic reagents can be employed, offering a range of potencies and selectivities.

While less common, basic and thermal conditions can also be used for Boc deprotection. Aqueous methanolic potassium carbonate, for example, has been shown to be an effective agent for cleaving Boc groups from NH-heteroarenes. researchgate.net Thermal deprotection can be achieved by heating the compound in a suitable solvent, with the reaction efficiency being dependent on solvent polarity and temperature. nih.gov This method avoids the use of acid or base catalysts entirely.

Beyond deprotection, the carbamate group itself can be transformed. For instance, directing groups on amides can be converted into versatile nitrile groups by treatment with reagents like the Vilsmeier reagent. researchgate.net

| Condition Type | Reagent(s) | Typical Solvent(s) | Notes | Reference |

|---|---|---|---|---|

| Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Very common, fast, and efficient. TFA is corrosive and must be handled with care. | acsgcipr.org |

| Acidic | Hydrochloric Acid (HCl) | Dioxane, Methanol, Ethyl Acetate | Widely used, often as a solution in an organic solvent. | nih.gov |

| Acidic | Aqueous Phosphoric Acid (H₃PO₄) | - | A milder, environmentally benign option. | organic-chemistry.org |

| Basic | Potassium Carbonate (K₂CO₃) | Methanol/Water | Mild conditions, useful for substrates sensitive to acid. | researchgate.net |

| Thermal | Heat | Methanol, Toluene, Trifluoroethanol (TFE) | Catalyst-free method, selectivity can be achieved by controlling temperature. | nih.gov |

| Lewis Acid | Cerium(III) Chloride (CeCl₃) | - | Can offer selectivity in the presence of other acid-labile groups like tert-butyl esters. | organic-chemistry.org |

Stereochemical Outcomes and Diastereoselectivity in Reactions

When this compound is prepared from a chiral starting material, it possesses a stereocenter at the C-3 position. This inherent chirality is a powerful tool for controlling the stereochemical outcome of subsequent reactions, a concept known as diastereoselectivity. youtube.com A reaction that produces predominantly one diastereomer over others is termed diastereoselective. masterorganicchemistry.com

The bulky tert-butoxycarbonyl (Boc) group plays a significant role in directing the approach of reagents. Due to steric hindrance, reagents will preferentially attack from the less hindered face of the molecule, leading to the formation of a specific diastereomer. This substrate-controlled stereoselectivity is a fundamental strategy in asymmetric synthesis.

For example, in reactions involving the addition of a nucleophile to a group introduced at the N-1 or C-2 position, the existing C-3 stereocenter and its bulky carbamate substituent will influence the trajectory of the incoming nucleophile. This principle is widely applied in the stereoselective synthesis of complex molecules, such as in the addition of organometallic reagents to chiral imines. nih.gov The development of protocols for stereoselective radical additions to chiral imine derivatives further highlights how existing stereocenters can control the formation of new ones. nih.govrsc.org

All stereospecific reactions are inherently stereoselective, but the reverse is not always true. masterorganicchemistry.com In the context of this compound, if a reaction on a single enantiomer of the starting material leads to a predominance of one diastereomeric product, the reaction is diastereoselective.

Mechanistic Investigations of Reactions Involving Tert Butyl Indolin 3 Ylcarbamate and Its Derivatives

Elucidation of Reaction Pathways and Catalytic Cycles

The functionalization of the indole (B1671886) and indoline (B122111) scaffold, central to tert-butyl indolin-3-ylcarbamate, is often achieved through transition-metal-catalyzed C–H activation reactions. rsc.orgbohrium.com Rhodium(III)-catalyzed reactions, in particular, have proven effective for creating diverse indole-based compounds. bohrium.comnih.gov

A plausible catalytic cycle for the Rh(III)-catalyzed C–H activation and functionalization of an indole derivative typically involves several key steps. The process often initiates with the activation of the catalyst precursor, for instance, [RhCp*Cl₂]₂, to generate a more active cationic Rh(III) species. This active catalyst then coordinates with the indole substrate. A directing group on the indole nitrogen, which can be the carbamate (B1207046) group itself or another auxiliary, facilitates the cleavage of a specific C–H bond (e.g., at the C2, C4, or C7 position) to form a five-membered rhodacycle intermediate. mdpi.comacs.orgrsc.org This intermediate then reacts with a coupling partner (like an alkyne or alkene), leading to migratory insertion. The final step is often a reductive elimination or a similar process that releases the functionalized indole product and regenerates the active Rh(III) catalyst, allowing the cycle to continue. bohrium.com

For example, in the C-7 arylation of indolines, a proposed mechanism involves the initial C-H activation to form a rhodacycle, followed by transmetalation with an arylating agent (like an arylsilane) and subsequent reductive elimination to yield the C-7 arylated indoline. rsc.org Similarly, photocatalytic methods offer alternative pathways. In the visible-light-induced C-H amidation of indoles, a photocatalyst, upon irradiation, can generate a reactive nitrogen-centered radical from a suitable precursor. This radical then adds to the indole ring, typically at the electron-rich C3 position, in a process that can involve a radical chain mechanism or a dual catalytic cycle with another metal. acs.org

Another significant pathway involves the dearomatization of indole derivatives. For instance, 3-nitroindoles, which are electronically modified indole structures, can act as electrophilic partners in cycloaddition reactions, leading to highly functionalized indoline cores. researchgate.net Intramolecular [4+2] cycloadditions of ynamides (which contain a nitrogen atom attached to an alkyne) with conjugated enynes provide a modular route to substituted indolines and indoles. nih.gov

Borane (B79455) Lewis acids have been shown to catalyze the amidation of indoles with isocyanates. Mechanistic studies suggest that the borane activates the indole through the formation of an imine-BCl₃ adduct, facilitating a chemo- and regio-selective N-H insertion. cardiff.ac.ukrsc.org

Table 1: Comparison of Catalytic Pathways for Indole/Indoline Functionalization

| Catalytic System | Key Reaction Type | General Mechanistic Steps | Typical Substrate |

|---|---|---|---|

| Rhodium(III) | C-H Activation/Annulation | 1. Catalyst Activation 2. C-H Cleavage (Rhodacycle formation) 3. Migratory Insertion 4. Reductive Elimination | N-protected Indole/Indoline mdpi.comrsc.org |

| Photoredox (e.g., Iridium/Ruthenium) | C-H Amidation/Aminohydroxylation | 1. Photosensitizer Excitation 2. Single Electron Transfer (SET) to form N-radical 3. Radical Addition to Indole 4. Oxidation/Termination | Indole/Pyrrole acs.orgnih.gov |

| Borane Lewis Acid (e.g., BCl₃) | N-H Amidation | 1. Lewis Acid-Base Adduct Formation 2. Nucleophilic Attack 3. Proton Transfer | Unprotected Indole cardiff.ac.uk |

| Palladium(II) | C-H Alkynylation | 1. Palladacycle Formation (with transient directing group) 2. Oxidative Addition 3. Reductive Elimination | 3-Formyl Indole acs.org |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for validating proposed mechanistic pathways. In reactions involving indole derivatives, a variety of transient species have been identified or proposed based on experimental and computational evidence.

Nitrogen-Centered Radicals: In photocatalytic reactions, nitrogen-centered radicals are key intermediates. rsc.org These species can be generated through several methods, including the single-electron transfer reduction of N-O or N-N bonds in precursors like hydroxylamine (B1172632) derivatives or N-aminopyridinium salts. acs.orgnih.gov For example, in the photocatalytic amidation of indoles, a hydroxylamine derivative was identified as an efficient precursor for generating the amidyl radical that subsequently attacks the indole ring. acs.org The resulting intermediate after the radical addition is a delocalized carbon-centered radical, which is then oxidized to a cation before deprotonation to form the final product. acs.org

Organometallic Intermediates: In transition-metal-catalyzed C–H activation, cyclic organometallic complexes are crucial intermediates. With rhodium and palladium catalysts, five-membered metallacycles, such as rhodacycles or palladacycles, are frequently formed where the metal is bonded to the C2 or C7 carbon of the indole ring and coordinated to the nitrogen atom (often via a directing group). mdpi.comrsc.org The formation of a C4-selective palladacycle intermediate has been explicitly proven through isolation and analysis, confirming its role in directing regioselectivity. acs.org

Indolyne Intermediates: Under specific conditions, substituted indolines can be precursors to indolynes, which are highly reactive aryne derivatives of indole. These intermediates are typically generated from silyltriflate precursors under mild fluoride-mediated conditions. nih.gov Nucleophilic addition to the indolyne triple bond then proceeds to form substituted indoles. Computational studies have shown that the regioselectivity of these additions is controlled by the distortion energies required to reach the transition states. acs.org

Carbon-Centered Radicals and Cations: In many reaction pathways, the initial attack on the indole ring leads to carbon-centered intermediates. For instance, the oxidation of indole by the nitrate (B79036) radical (NO₃) is proposed to proceed via hydrogen abstraction from the N-H bond, followed by isomerization to a more stable carbon-centered radical at the C3 position. nih.gov This radical intermediate then reacts with NO₂ to yield 3-nitroindole. nih.gov Similarly, in aminohydroxylation reactions, the addition of a nitrogen-centered radical to an olefin generates a carbon-centered radical, which is then oxidized to a carbocation before being trapped by a nucleophile. nih.gov

Influence of Steric and Electronic Effects on Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are profoundly influenced by the steric bulk and electronic properties of the substituents on the indoline core and the carbamate group itself.

Electronic Effects: The electronic nature of the carbamate group is twofold: the nitrogen atom is a σ-electron-withdrawing but π-electron-donating group due to resonance. nih.govacs.org This dual character influences the reactivity of the indole ring. The electron-donating character of the nitrogen enhances the nucleophilicity of the indole ring, particularly at the C3 position, making it susceptible to electrophilic attack. Conversely, substituting the indole ring with a strong electron-withdrawing group, such as a nitro group at the C3 position, reverses its polarity and makes the ring electrophilic and prone to attack by electron-rich species. researchgate.net

In Rh(III)-catalyzed C-H alkylation, competition experiments have shown that more electron-rich indoles are kinetically favored. mdpi.com The electronic properties of substituents on the aromatic ring also play a significant role in reaction regioselectivity, which can be rationalized by computational calculations of the pKa values of the aromatic hydrogens. acs.org Thermodynamic studies on the hydrodenitrogenation of indole to indoline have provided crucial data on the Gibbs energies of formation for reactants, intermediates, and products, highlighting the interplay between thermodynamics and kinetics in these catalytic processes. osti.govnist.gov

Table 2: Summary of Steric and Electronic Influences

| Factor | Influence on Reaction | Example |

|---|---|---|

| Steric Hindrance (e.g., from tert-butyl group) | Controls regioselectivity by blocking catalyst/reagent approach to adjacent sites. Can lower reaction rates. | In cycloadditions, steric effects can inhibit the cyclization of intermediates. researchgate.net Borylation yields decrease with bulkier carbamate groups. nih.gov |

| Electronic Effects (Carbamate Group) | Modulates the nucleophilicity/electrophilicity of the indole ring system. The N-atom is π-donating, activating the ring, while the C=O is withdrawing. | The π-donating nature of nitrogen directs electrophilic attack, while the overall electronic character influences the rate of metal-catalyzed C-H activation. mdpi.comnih.gov |

| Electronic Effects (Ring Substituents) | Electron-donating groups (EDGs) on the indole ring generally increase reaction rates in electrophilic substitutions and some C-H activations. Electron-withdrawing groups (EWGs) can reverse reactivity (umpolung). | Electron-rich indoles are kinetically favored in Rh(III)-catalyzed alkylations. mdpi.com 3-Nitroindoles (containing a strong EWG) become electrophilic. researchgate.net |

| Thermodynamics | Determines the position of equilibrium and the relative stability of intermediates and products. | Gibbs energy calculations for the indole/indoline system show the interplay between thermodynamic stability and kinetic barriers in hydrodenitrogenation. osti.gov |

Applications in Advanced Organic Synthesis Utilizing Tert Butyl Indolin 3 Ylcarbamate

Building Block for Complex Indoline-Based Scaffolds

The indoline (B122111) scaffold is a privileged structure in medicinal chemistry and natural product synthesis. Tert-butyl indolin-3-ylcarbamate provides a stable and readily functionalizable precursor for the elaboration of this core into more complex systems. Its utility stems from the ability to selectively modify different positions of the indoline ring, leading to a diverse array of derivatives.

Spirocyclic indolines, which feature a common carbon atom connecting the indoline ring to another cyclic system, are of significant interest due to their presence in numerous bioactive natural products and their potential as novel therapeutic agents. This compound can be a key starting material in the synthesis of these complex structures.

For instance, the synthesis of spiro[dihydropyridine-oxindole] derivatives has been achieved through three-component reactions involving isatin, an arylamine, and a suitable dicarbonyl compound. beilstein-journals.org While not directly starting from this compound, this highlights the general strategies employed to access spiro-indoline systems. The core principle involves creating a reactive intermediate from an indoline precursor that can then undergo cyclization with another cyclic component. The carbamate (B1207046) functionality in this compound can be strategically manipulated to facilitate such transformations, for example, by directing metallation or by being converted into a group that participates in the cyclization.

A general approach to spirocyclic indolines involves the generation of a reactive species at the C3 position of the indoline, which then attacks an external electrophile that is part of another ring system, or a tethered electrophile to form the spirocycle. The Boc-protected amine at the C3 position of this compound can influence the reactivity of this position and can be removed under acidic conditions to reveal a primary amine, which can then be used in further synthetic manipulations to build the spirocyclic framework.

The synthesis of fused polycyclic indoline architectures, where the indoline ring shares one or more bonds with other ring systems, is another area where this compound finds application. These fused systems are common motifs in alkaloids and other biologically active molecules.

A notable example is the Zn(II)-catalyzed divergent synthesis of functionalized polycyclic indolines through formal [3 + 2] and [4 + 2] cycloadditions of indoles with 1,2-diaza-1,3-dienes. nih.gov In these reactions, the substituents on the indole (B1671886) substrate act as a chemical switch, directing the reaction towards different cycloadducts under the influence of the same catalyst. nih.gov This methodology allows for the creation of complex fused systems in a highly atom-economical and diastereoselective manner. nih.gov While this specific study utilized various substituted indoles, this compound can be envisioned as a suitable substrate for similar transformations, with the carbamate group potentially influencing the regioselectivity and stereoselectivity of the cycloaddition.

Furthermore, cascade reactions provide an efficient route to polycyclic indolines. For example, a reduction/cyclization cascade has been utilized to synthesize a variety of N-fused indolines from simple indoles under mild conditions. researchgate.net This approach demonstrates the power of sequential reactions to rapidly build molecular complexity.

Functionalized aminooxindoles are important synthetic targets due to their diverse biological activities. This compound can serve as a precursor to these compounds. The oxidation of the indoline ring to an oxindole (B195798) can be achieved using various oxidizing agents. The Boc-protected amine at the C3 position can then be deprotected to yield a 3-aminooxindole, which can be further functionalized.

For example, tert-butyl (1-methyl-2-oxoindolin-3-yl)carbamate is a commercially available derivative that highlights the conversion of the indoline to an oxindole while retaining the protected amine at the C3 position. bldpharm.com This intermediate can then be used to introduce various substituents at the amino group or other positions of the oxindole ring, leading to a library of functionalized aminooxindoles for biological screening.

Role as a Chiral Auxiliary or Component in Asymmetric Synthesis

The development of asymmetric synthetic methods is crucial for the preparation of enantiomerically pure compounds, which is often a requirement for pharmaceuticals. While this compound itself is not inherently chiral in its most common form, it can be used in conjunction with chiral catalysts or reagents to achieve asymmetric transformations.

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. nih.govresearchgate.net A chiral auxiliary is a chiral molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. While there are no direct reports of this compound itself acting as a chiral auxiliary, its structural motif is relevant to this area. For instance, chiral N-tert-butylsulfinyl-isoindolinones have been used in the asymmetric synthesis of 3-substituted isoindolinones. researchgate.net This demonstrates that chiral groups attached to an indoline-like framework can effectively control the stereochemistry of reactions.

Furthermore, the indoline scaffold can be a component of a chiral ligand used in asymmetric catalysis. The synthesis of chiral indole derivatives has been achieved through the catalytic asymmetric dearomatization of 2,3-disubstituted indoles using a chiral phosphoric acid catalyst. nih.gov This approach allows for the switchable and divergent synthesis of chiral indolenines and fused indolines with excellent enantioselectivities. nih.gov

The table below summarizes the key applications of this compound in advanced organic synthesis.

| Application Area | Specific Transformation | Key Features and Advantages | Representative Compound Types |

| Complex Scaffold Synthesis | Building block for spirocyclic indolines | Provides a functionalizable indoline core | Spiro[dihydropyridine-oxindoles] |

| Construction of fused polycyclic indolines | Enables cycloaddition and cascade reactions | Pyrroloindolines, Pyridazinoindolines | |

| Precursor to functionalized aminooxindoles | Allows for oxidation and subsequent functionalization | 3-Aminooxindole derivatives | |

| Asymmetric Synthesis | Component in asymmetric reactions | Can be used with chiral catalysts to achieve high enantioselectivity | Chiral indolenines, Chiral fused indolines |

Development of Novel Synthetic Methodologies Based on its Chemical Properties

The unique chemical properties of this compound have inspired the development of novel synthetic methodologies. The presence of both a nucleophilic nitrogen atom (after deprotection) and reactive positions on the aromatic ring allows for a variety of transformations.

For example, the development of metal-free C(sp2)–S coupling reactions using tert-butyl nitrite (B80452) has been reported for the synthesis of aryl dithiocarbamates. rsc.org While this study focused on anilines, the principles can be extended to indoline systems. The development of such methodologies that avoid the use of heavy metals is a key goal in green chemistry.

Furthermore, the indole scaffold, from which indoline is derived, is a cornerstone for designing compounds that bind to various pharmacological targets. nih.gov The ability to functionalize the indoline ring at different positions, facilitated by precursors like this compound, is crucial for creating libraries of compounds for drug discovery. For instance, N,N-dialkyl-2-phenylindol-3-ylglyoxylamides have been designed as conformationally constrained analogues of known bioactive compounds. nih.gov

The development of one-pot, multicomponent reactions is another area where the reactivity of indoline derivatives is exploited. These reactions allow for the rapid assembly of complex molecules from simple starting materials, reducing the number of synthetic steps and purification procedures.

Spectroscopic and Structural Characterization Methods in Research on Tert Butyl Indolin 3 Ylcarbamate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including tert-butyl indolin-3-ylcarbamate. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule, allowing for the verification of its intricate indoline (B122111) and tert-butylcarbamate (B1260302) moieties.

In ¹H NMR spectroscopy, the tert-butyl group characteristically presents as a sharp and intense singlet in the upfield region of the spectrum, typically around 1.5 ppm, due to the magnetic equivalence of its nine protons. nih.gov The protons of the indoline core give rise to a more complex set of signals in the aromatic region (approximately 6.5-7.5 ppm) and the aliphatic region corresponding to the dihydroindole ring. The specific chemical shifts and coupling patterns of these protons are crucial for confirming the substitution pattern and stereochemistry of the indoline ring system.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. Key resonances include those of the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate (B1207046) linkage, and the distinct signals for the aromatic and aliphatic carbons of the indoline scaffold. The precise chemical shifts are sensitive to the electronic environment, confirming the connectivity of the molecular framework.

Advanced NMR techniques, such as two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC), can be employed for more detailed structural assignments, especially in cases of complex or substituted derivatives. These experiments reveal correlations between protons, between protons and carbons, and long-range carbon-proton couplings, providing unequivocal evidence for the complete molecular structure.

Table 1: Representative NMR Data for this compound

| Technique | Key Signals and Interpretations |

| ¹H NMR | ~1.5 ppm (s, 9H): Protons of the tert-butyl group. ~4.0-4.5 ppm (m, 1H): Proton at the 3-position of the indoline ring. ~3.0-3.5 ppm (m, 2H): Protons at the 2-position of the indoline ring. ~6.5-7.5 ppm (m, 4H): Aromatic protons of the indoline ring. |

| ¹³C NMR | ~28 ppm: Methyl carbons of the tert-butyl group. ~80 ppm: Quaternary carbon of the tert-butyl group. ~50 ppm: Carbon at the 3-position of the indoline ring. ~45 ppm: Carbon at the 2-position of the indoline ring. ~120-150 ppm: Aromatic carbons of the indoline ring. ~155 ppm: Carbonyl carbon of the carbamate. |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a vital analytical tool for confirming the molecular weight of this compound and assessing its purity. This technique provides a precise measurement of the mass-to-charge ratio (m/z) of the ionized molecule, which should correspond to its calculated molecular weight (234.29 g/mol ). smolecule.com

Various ionization techniques can be utilized, with electrospray ionization (ESI) being common for this type of compound. In a typical positive-ion mode ESI-MS spectrum, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at an m/z value corresponding to its molecular weight plus the mass of a proton. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the molecule by providing highly accurate mass measurements.

In addition to the molecular ion, MS analysis can reveal fragmentation patterns that offer further structural information. The fragmentation of the this compound ion may involve the loss of the tert-butyl group or other characteristic cleavages of the carbamate and indoline structures. These fragmentation pathways can be used to corroborate the proposed structure.

MS is also a sensitive method for detecting impurities. The presence of unexpected ions in the mass spectrum can indicate the presence of byproducts from the synthesis or degradation products, thus serving as a crucial tool for purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of this compound and for separating and quantifying its enantiomers if the compound is chiral.

For purity analysis, a reversed-phase HPLC method is typically employed. sielc.comsielc.com The compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. The retention time of the main peak corresponding to this compound is a characteristic of the compound under specific chromatographic conditions. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak indicates a high degree of purity. The method can be optimized for sensitivity and resolution to detect even trace impurities. psu.edu

When this compound is synthesized in a chiral, non-racemic form, chiral HPLC is the method of choice for determining the enantiomeric excess (ee). heraldopenaccess.usnih.gov This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation. The two enantiomers will exhibit different retention times, allowing for their individual quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers. uma.esnih.gov The development of a robust chiral HPLC method is critical for the quality control of enantiomerically enriched this compound. heraldopenaccess.us

Table 2: HPLC Analysis Parameters for this compound

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral) |

| Column | C18 or similar nonpolar stationary phase | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Typically a mixture of water/acetonitrile or water/methanol with additives like formic acid or trifluoroacetic acid. | Often a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol). |

| Detection | UV-Vis detector (wavelength set to an absorption maximum of the compound) | UV-Vis detector |

| Output | Chromatogram showing a major peak for the compound and any impurity peaks. Purity is calculated from peak areas. | Chromatogram showing two separated peaks for the enantiomers. Enantiomeric excess is calculated from the respective peak areas. |

Future Research Directions and Emerging Challenges in Indolinyl Carbamate Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern organic chemistry. nih.gov Traditional routes to carbamates often involve the use of hazardous reagents like phosgene (B1210022) and its derivatives. nih.govorganic-chemistry.org Future research in indolinyl carbamate (B1207046) chemistry is geared towards overcoming these limitations by embracing greener and more sustainable alternatives.

A significant area of development lies in the utilization of carbon dioxide (CO₂) as a C1 source for carbamate synthesis. psu.edu This approach is highly attractive as CO₂ is abundant, non-toxic, and inexpensive. psu.edu Research is focused on developing catalytic systems that can facilitate the direct reaction of an indoline (B122111) amine, an alcohol (like tert-butanol), and CO₂ under mild conditions. psu.edursc.org While basic catalysts have shown promise for aliphatic amines, a key challenge is adapting these systems for the specific reactivity of the indolin-3-amine precursor. psu.edursc.org

Another sustainable strategy involves the direct transformation of Boc-protected amines. A novel method has been developed for the conversion of Boc-protected amines into other carbamates, thiocarbamates, and ureas using lithium tert-butoxide as the sole base, which avoids hazardous reagents and metal catalysts. nih.govresearchgate.net Adapting this methodology for the direct functionalization or modification of tert-butyl indolin-3-ylcarbamate itself presents an exciting research avenue.

Furthermore, chemoenzymatic strategies are emerging as powerful tools for creating chiral intermediates with high efficiency and optical purity. researchgate.net The application of enzymes, such as transaminases, could provide a practical and scalable route to chiral indolin-3-ylcarbamates, circumventing the need for toxic chemicals and hazardous reaction conditions often associated with classical resolutions or asymmetric synthesis. researchgate.net The development of flow microreactor systems also offers a more efficient, versatile, and sustainable alternative to traditional batch processes for introducing the tert-butoxycarbonyl group. rsc.org

Table 1: Comparison of Synthetic Approaches for Carbamates

| Synthetic Method | Key Reagents/Catalysts | Advantages | Challenges for Indolinyl Carbamates |

|---|---|---|---|

| Traditional Methods | Phosgene, Isocyanates | Well-established | Use of highly toxic reagents |

| CO₂ Utilization | Amines, Alcohols, CO₂, Basic Catalysts | Sustainable, uses inexpensive C1 source. psu.edu | Requires optimization for indoline substrates |

| Direct Boc-Amine Conversion | tert-butoxide lithium | Avoids hazardous reagents and metal catalysts. nih.govresearchgate.net | Exploring scope for indolinyl carbamate modification |

| Chemoenzymatic Synthesis | Enzymes (e.g., Transaminases) | High enantioselectivity, mild conditions, reduced waste. researchgate.net | Enzyme discovery and engineering for specific substrates |

| Flow Microreactors | Flow system | Increased efficiency, safety, and scalability. rsc.org | Process optimization and equipment setup |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond its role as a protected amine, the carbamate group in this compound can actively participate in and direct chemical reactions. A key future direction is the exploration of this latent reactivity to uncover novel transformations. The unique electronic properties of the indoline ring, combined with the carbamate functionality, provide a fertile ground for discovering unprecedented reaction pathways.

Research into the reactivity of analogous heterocyclic carbamates, such as N-(3-thienyl)carbamates, has shown that the carbamate group can participate in cyclization reactions, leading to the formation of new fused ring systems. rsc.org Similar intramolecular reactions could be explored for N-alkenyl or N-alkynyl substituted indolin-3-ylcarbamates, potentially providing access to complex polycyclic indole (B1671886) alkaloids. The carbamate's carbonyl group could act as an internal nucleophile or its electronic influence could facilitate radical or transition-metal-catalyzed cyclizations.

Multi-component reactions (MCRs) represent another frontier for expanding the synthetic utility of indolinyl carbamates. An example is the three-component reaction of an isatin-derived carbamate, an indole, and an amine to construct complex tris-indole scaffolds. rsc.org Developing novel MCRs that incorporate this compound as a key component would enable the rapid assembly of molecular complexity from simple starting materials. A challenge in this area is controlling the regio- and stereoselectivity of these complex transformations.

Furthermore, the development of photocatalyzed reactions offers a mild and efficient way to generate reactive intermediates. organic-chemistry.org Investigating the behavior of this compound under photoredox conditions could unveil new C-H functionalization or cross-coupling reactions at various positions of the indoline ring, transformations that are often difficult to achieve using conventional thermal methods.

Expansion of Synthetic Applications in the Construction of Architecturally Complex Organic Molecules

This compound is a valuable building block for synthesizing more complex molecules. smolecule.com A major future challenge is to expand its application in the total synthesis of architecturally complex natural products and medicinally relevant compounds. The indoline core is central to numerous bioactive molecules, and efficient strategies for elaborating the this compound framework are highly sought after.

One promising area is the synthesis of spirocyclic scaffolds, which are common in natural products and exhibit interesting biological activities. The development of rhodium-catalyzed cycloadditions of 3-diazooxindoles has enabled the synthesis of complex spiro[furo[2,3-a]xanthene-2,3′-indolin]-2′-one structures. rsc.org Future work could focus on using chiral catalysts in these transformations to access enantiomerically pure spiro-indoline compounds from carbamate-protected precursors.

The strategic functionalization of the indoline ring is another key aspect. The carbamate group can direct ortho-lithiation or other metalation reactions, allowing for the selective introduction of substituents at the C-4 or C-2 positions. Exploring these directed metalation-trapping sequences will be crucial for building highly decorated indoline systems.

Table 2: Potential Applications in Complex Molecule Synthesis

| Target Molecular Architecture | Synthetic Strategy Involving Indolinyl Carbamate | Key Challenge |

|---|---|---|

| Spirocyclic Indolines | Catalytic cycloaddition reactions with carbamate-protected indoline precursors. rsc.org | Control of stereochemistry at the spirocenter |

| Fused Polycyclic Indoles | Intramolecular cyclizations (radical, transition-metal-catalyzed, or photochemical) | Achieving high efficiency and selectivity for complex ring systems |

| Highly Substituted Indolines | Carbamate-directed C-H activation or metalation at specific positions | Overcoming steric hindrance and achieving high regioselectivity |

| Peptidomimetics | Incorporation of the indolinyl carbamate as a conformationally restricted amino acid surrogate. nih.gov | Ensuring compatibility with peptide synthesis protocols |

Q & A

Q. What are the standard synthetic routes for tert-Butyl indolin-3-ylcarbamate, and what reagents are critical for Boc protection?

The compound is typically synthesized via carbamate formation using tert-butyloxycarbonyl (Boc) protecting groups. A common method involves reacting indolin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in tetrahydrofuran (THF) or dimethylformamide (DMF) . Pd-catalyzed coupling reactions with aryl halides, as described in the synthesis of Boc-protected anilines, can also be adapted for functionalization . Reaction monitoring via TLC and purification by column chromatography are recommended.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

- ¹H/¹³C NMR : Key signals include the Boc group’s tert-butyl protons (δ ~1.4 ppm) and carbamate carbonyl carbon (δ ~155 ppm). The indole NH proton (if present) appears as a broad singlet near δ 8-9 ppm .

- IR : A strong carbonyl stretch (~1680–1720 cm⁻¹) confirms the carbamate group.

- MS : Molecular ion peaks ([M+H]⁺) should match the theoretical molecular weight (e.g., C₁₃H₁₆N₂O₂: 248.28 g/mol). High-resolution mass spectrometry (HRMS) ensures purity .

Q. What solvents and conditions are optimal for recrystallizing this compound?

Recrystallization from ethyl acetate/hexane mixtures (1:3 v/v) at low temperatures (0–5°C) is effective. For hygroscopic intermediates, anhydrous diethyl ether or dichloromethane may be preferred .

Advanced Research Questions

Q. How can reaction yields be improved when introducing substituents on the indole ring of this compound?

- Catalyst Optimization : Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) enhance coupling efficiency for aryl halide substitutions .

- Solvent Effects : Polar aprotic solvents (DMF, THF) improve solubility of Boc-protected intermediates, while microwave-assisted synthesis reduces reaction time .

- Temperature Control : Maintaining 60–80°C minimizes side reactions like Boc deprotection .

Q. What strategies resolve discrepancies in stereochemical outcomes during functionalization of this compound?

Chiral HPLC or derivatization with Mosher’s acid can determine enantiomeric excess. For diastereomers, NOESY NMR or X-ray crystallography clarifies spatial arrangements . Computational modeling (DFT) predicts steric and electronic influences on stereoselectivity, guiding ligand design for asymmetric catalysis .

Q. How do competing side reactions (e.g., Boc cleavage or indole oxidation) impact synthesis, and how can they be suppressed?

- Boc Cleavage : Acidic conditions (e.g., TFA) prematurely remove the Boc group. Neutral pH and low temperatures (<40°C) during workup mitigate this .

- Indole Oxidation : Use of antioxidants (e.g., BHT) or inert atmospheres (N₂/Ar) prevents radical-mediated degradation .

Q. What analytical methods validate batch-to-batch consistency in this compound synthesis?

- GC/MS : Detects volatile by-products (e.g., tert-butanol) .

- HPLC-PDA : Quantifies purity (>98%) and identifies UV-active impurities .

- Elemental Analysis : Confirms stoichiometric ratios of C, H, N .

Methodological Considerations

Q. How should researchers handle air- or moisture-sensitive intermediates in this compound synthesis?

Schlenk lines or gloveboxes (O₂ <1 ppm, H₂O <0.1 ppm) are essential for hygroscopic or oxidizable intermediates. Storage at –20°C under argon preserves stability .

Q. What computational tools predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic aromatic substitution or nucleophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。